4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol
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Overview
Description
“4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . A catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis and Molecular Structure Analysis: The compound has been synthesized for various research purposes, including the study of its molecular structure and properties. For instance, Venkateswarlu et al. (2003) synthesized a related compound, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, from 3,4-dihydroxybenzaldehyde, demonstrating its potent antioxidative activity (Venkateswarlu, Satyanarayana, Sureshbabu, & Subbaraju, 2003).
Photoluminescent Properties
- Photoluminescent Oligo-Polyphenylenevinylene Copolymer: The compound's derivatives have been used in the synthesis of photoluminescent materials. For example, Sierra and Lahti (2004) explored the synthesis and electronic spectroscopy of a related compound, which showed significant UV−vis absorbances and fluorescence emission, indicating potential applications in photoluminescent materials (Sierra & Lahti, 2004).
Applications in Polymer Chemistry
- Polymerization Reactions and Conductivity Studies: The compound has been utilized in polymer chemistry, specifically in polymerization reactions and studying conductivity. Jacobs et al. (1993) synthesized a related compound and separated its isomers for spectroscopy, conductivity, and solubility analysis, offering insights into its potential applications in polymer and material sciences (Jacobs, Eevers, Verreyt, Geise, Groot, & Dommisse, 1993).
Applications in Molecular Chemistry and Drug Design
- Structural Analysis for Drug Design: The compound and its derivatives have also been of interest in drug design due to their unique molecular structures. For example, the synthesis and crystallographic studies of related compounds have been conducted to understand their molecular structure, which can be crucial for designing new drugs or materials (Kurian, Sadaphale, Paliwal, Pandey, & Bagade, 2013).
Properties
CAS No. |
116518-75-3 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[2-(3,5-dimethoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c1-19-13-7-12(8-14(10-13)20-2)4-3-11-5-6-15(17)16(18)9-11/h5-10,17-18H,3-4H2,1-2H3 |
InChI Key |
PBRZRNRAYCSTKB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C(C=C2)O)O)OC |
116518-75-3 | |
Synonyms |
combretastatin B-4 combretastatin B4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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